molecular formula C13H15ClN2 B13703171 6-(3-Azetidinyl)-2-methylquinoline Hydrochloride

6-(3-Azetidinyl)-2-methylquinoline Hydrochloride

Cat. No.: B13703171
M. Wt: 234.72 g/mol
InChI Key: GCOZIFUWNJPNFI-UHFFFAOYSA-N
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Description

6-(3-Azetidinyl)-2-methylquinoline Hydrochloride is a compound that features a quinoline ring system substituted with a methyl group at the 2-position and an azetidinyl group at the 6-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Azetidinyl)-2-methylquinoline Hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position using Friedel-Crafts alkylation with methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Azetidinyl Group: The azetidinyl group can be introduced via a nucleophilic substitution reaction where a suitable azetidine derivative reacts with the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(3-Azetidinyl)-2-methylquinoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted azetidinyl-quinoline derivatives.

Scientific Research Applications

6-(3-Azetidinyl)-2-methylquinoline Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and polymers due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(3-Azetidinyl)-2-methylquinoline Hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Azetidinyl)-2-ethylquinoline Hydrochloride: Similar structure with an ethyl group instead of a methyl group.

    6-(3-Azetidinyl)-2-phenylquinoline Hydrochloride: Contains a phenyl group at the 2-position.

    6-(3-Azetidinyl)-2-chloroquinoline Hydrochloride: Features a chloro group at the 2-position.

Uniqueness

6-(3-Azetidinyl)-2-methylquinoline Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azetidinyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

6-(azetidin-3-yl)-2-methylquinoline;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c1-9-2-3-11-6-10(12-7-14-8-12)4-5-13(11)15-9;/h2-6,12,14H,7-8H2,1H3;1H

InChI Key

GCOZIFUWNJPNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3CNC3.Cl

Origin of Product

United States

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